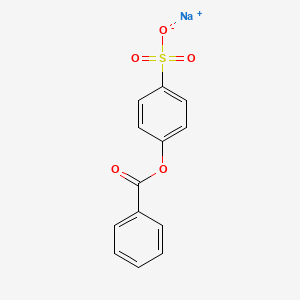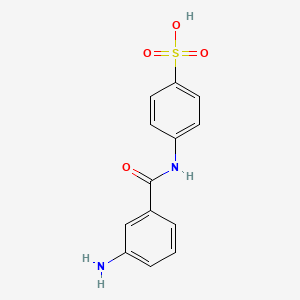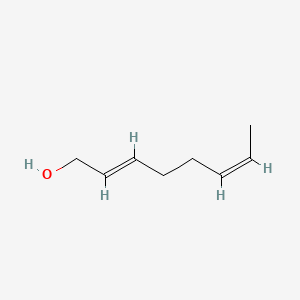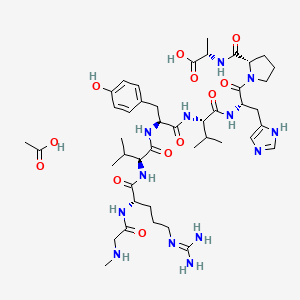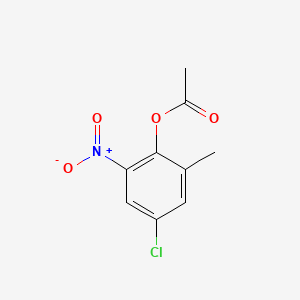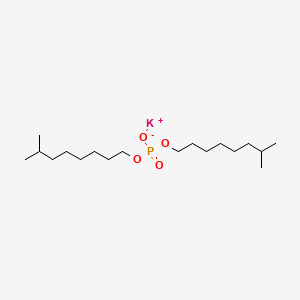
Potassium diisononyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diisononyl phosphate: is an organophosphate compound with the molecular formula C18H38KO4P. It is a potassium salt of diisononyl phosphate, which is an ester of phosphoric acid and isononyl alcohol. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium diisononyl phosphate can be synthesized through the esterification of phosphoric acid with isononyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphoric acid and isononyl alcohol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Potassium diisononyl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: This compound is relatively stable to reduction, but under specific conditions, it can be reduced to its corresponding alcohol and phosphate.
Substitution: It can participate in substitution reactions where the isononyl group can be replaced by other alkyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Oxidation: Formation of isononyl phosphate and other oxidized derivatives.
Reduction: Formation of isononyl alcohol and potassium phosphate.
Substitution: Formation of substituted phosphates with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium diisononyl phosphate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, it is used as a dispersing agent for biological samples and as a component in buffer solutions.
Industry: In industrial applications, this compound is used in the formulation of detergents, lubricants, and emulsifiers. It is also used in the production of plasticizers and as an anti-corrosion agent.
Wirkmechanismus
The mechanism of action of potassium diisononyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of components. This property is particularly useful in industrial processes where emulsification and dispersion are required.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including hydrophobic and hydrophilic surfaces, to facilitate the formation of stable emulsions and dispersions. It does not have specific biological targets but acts through its physicochemical properties.
Vergleich Mit ähnlichen Verbindungen
- Potassium diethyl phosphate
- Potassium dibutyl phosphate
- Potassium dioctyl phosphate
Comparison:
- Potassium diisononyl phosphate has longer alkyl chains compared to potassium diethyl phosphate and potassium dibutyl phosphate, which provides it with better surfactant properties and higher hydrophobicity.
- Compared to potassium dioctyl phosphate, this compound has similar surfactant properties but may differ in terms of solubility and stability under different conditions.
Uniqueness: The unique aspect of this compound lies in its balance between hydrophobic and hydrophilic properties, making it an effective surfactant for a wide range of applications. Its longer alkyl chains provide enhanced stability and performance in industrial formulations.
Eigenschaften
CAS-Nummer |
77963-82-7 |
|---|---|
Molekularformel |
C18H38KO4P |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
potassium;bis(7-methyloctyl) phosphate |
InChI |
InChI=1S/C18H39O4P.K/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
JESCFYGSVKTQDC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


